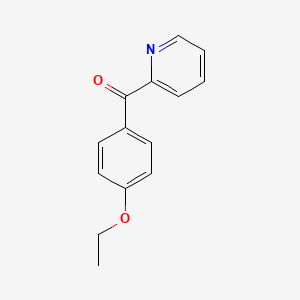

2-(4-Ethoxybenzoyl)pyridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-ethoxyphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-2-17-12-8-6-11(7-9-12)14(16)13-5-3-4-10-15-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYIMMUCLUTXQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186593 | |

| Record name | Ketone, p-ethoxyphenyl 2-pyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32941-23-4 | |

| Record name | Ketone, p-ethoxyphenyl 2-pyridyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032941234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketone, p-ethoxyphenyl 2-pyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of Pyridine Scaffolds in Organic and Medicinal Chemistry

The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone of organic and medicinal chemistry. ontosight.aisigmaaldrich.comvulcanchem.comacs.org Structurally analogous to benzene (B151609), the nitrogen atom imparts a set of unique physicochemical properties, including basicity, polarity, and the ability to engage in hydrogen bonding. vulcanchem.comacs.orgontosight.ai These characteristics make the pyridine scaffold a "privileged structure" in drug discovery, meaning it is a recurring motif in a multitude of biologically active compounds and FDA-approved drugs. sigmaaldrich.com

The pyridine nucleus is integral to numerous natural products, including vitamins like niacin and vitamin B6, and coenzymes such as NAD and NADP. mdpi.com Its presence can significantly influence the pharmacological profiles of drug molecules, often enhancing solubility and bioavailability. ontosight.aivulcanchem.com The versatility of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune molecular properties for specific biological targets. ontosight.ai Consequently, pyridine derivatives have been developed as potent agents against a wide array of diseases, demonstrating antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive activities, among others. mdpi.comresearchgate.net The continuous exploration of pyridine-based molecules underscores their profound impact on the development of next-generation therapeutics. acs.org

An Overview of Benzoylpyridine Derivatives in Academic Research

Within the vast family of pyridine (B92270) derivatives, the benzoylpyridines represent a significant subclass characterized by a benzoyl group attached to the pyridine ring. This structural combination marries the properties of the electron-deficient pyridine ring with the aromatic ketone functionality of the benzoyl group. Academic research into benzoylpyridine derivatives has revealed a diverse range of potential applications.

These compounds are frequently investigated for their biological activities. For instance, various benzoylpyridine thiosemicarbazones have been studied for their potent anti-neoplastic activities. mdpi.com Other research has explored the synthesis of novel benzoylpyridine derivatives as potential inhibitors of enzymes like Rho-associated coiled-coil containing protein kinase (ROCK), which are targets for cardiovascular and neurological disorders. iucr.org Furthermore, certain 2-benzoylpyridine (B47108) derivatives have been synthesized and screened for their molluscicidal effects, demonstrating toxicity against agricultural pests like the land snail Eobania vermiculata. researchgate.netnih.gov The synthesis of these compounds often involves the reaction of a pyridine derivative with a corresponding benzoyl chloride, a versatile method that allows for the creation of a library of substituted analogues for structure-activity relationship (SAR) studies.

Scope and Research Focus on 2 4 Ethoxybenzoyl Pyridine

Established Synthetic Pathways for Pyridine Ketones

Classical Methods and Historical Context

The journey into pyridine synthesis began in 1876 with the first synthesis of a heteroaromatic compound. wikipedia.org Historically, pyridine and its derivatives were primarily sourced from coal tar. wikipedia.orgnih.gov However, the demand for more specific and complex pyridine structures spurred the development of synthetic routes.

One of the earliest and most significant contributions to pyridine synthesis was the Hantzsch pyridine synthesis , reported in 1881. wikipedia.orgwikipedia.org This multicomponent reaction typically involves the condensation of a β-keto ester, an aldehyde, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgwikipedia.org The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org While effective for producing various substituted pyridines, the classical Hantzsch synthesis has drawbacks, including potentially harsh reaction conditions and long reaction times. wikipedia.org

Another classical approach is the Chichibabin pyridine synthesis , dating back to 1924. This method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org While versatile and utilizing inexpensive precursors, it often suffers from low yields. wikipedia.org

The Kröhnke pyridine synthesis provides a route to highly functionalized pyridines by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. wikipedia.org This method has a broad scope, tolerating a wide range of substituents on both reactants. wikipedia.org

Other notable classical methods include:

Guareschi-Thorpe reaction acsgcipr.org

Bohlmann-Rahtz pyridine synthesis , a major route for substituted pyridines employing enamines and propargyl aldehydes or ketones. acsgcipr.orgresearchgate.net

Ciamician-Dennstedt rearrangement , which involves the ring-expansion of pyrrole (B145914) to a 3-chloropyridine. wikipedia.org

Gattermann-Skita synthesis , where a malonate ester salt reacts with dichloromethylamine. wikipedia.org

These foundational methods laid the groundwork for the synthesis of a vast array of pyridine derivatives, including pyridine ketones. The reaction of 1,5-diketones with ammonia or ammonium acetate is a versatile method for preparing substituted pyridines. beilstein-journals.org These 1,5-dicarbonyl precursors can be synthesized through methods like the Claisen-Schmidt condensation followed by a Michael addition. acs.org

Multi-component Reaction Methodologies for Pyridine Ring Formation

Multi-component reactions (MCRs) have gained prominence in organic synthesis due to their efficiency, atom economy, and ability to generate molecular diversity from simple starting materials in a single step. bohrium.com For pyridine synthesis, MCRs offer a significant advantage over traditional multi-step approaches. bohrium.com

The Hantzsch pyridine synthesis is a prime example of a multicomponent reaction, specifically a [2+2+1+1] approach for constructing the pyridine nucleus. wikipedia.orgtaylorfrancis.com Modifications to the classical Hantzsch synthesis have been developed to improve efficiency and yield, such as the three-component approach which follows a [3+2+1] disconnection for creating non-symmetrical pyridines. taylorfrancis.com Research has also focused on making the Hantzsch synthesis more environmentally friendly by using greener solvents like water or ionic liquids and employing catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation. wikipedia.org

Other MCRs for pyridine synthesis include:

Four-component reactions that construct the entire pyridine core around an aldehyde. illinois.edu

Copper-catalyzed solvent-free MCRs using techniques like ball milling at room temperature. acs.org

One-pot sequential reactions involving the oxidative dehydrogenation of saturated ketones followed by a [3+3] annulation with enamino esters or ketones. organic-chemistry.org

These MCR strategies are highly valued for their operational simplicity and convergence, allowing for the construction of complex pyridine structures from readily available precursors. bohrium.com

Advanced Synthetic Approaches to the Benzoylpyridine Moiety

Catalytic Reactions for Pyridine Ring Functionalization

Modern synthetic chemistry has increasingly focused on the direct functionalization of the pyridine ring through catalytic C-H activation, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govresearchgate.net

Transition metal catalysis plays a pivotal role in these transformations. A variety of metals, including palladium, copper, nickel, rhodium, ruthenium, iron, and silver, have been successfully employed to catalyze the functionalization of the C2 position of the pyridine ring. nih.gov Palladium-catalyzed reactions, in particular, have been extensively studied for the direct arylation of 2-arylpyridines. rsc.org In these reactions, the pyridine nitrogen often acts as a directing group, facilitating the chelation-assisted cleavage of a C-H bond. rsc.org

Recent advancements in this area include:

Photochemical organocatalytic functionalization : This method utilizes a dithiophosphoric acid catalyst that, upon visible-light excitation, can protonate the pyridine, reduce the resulting pyridinium (B92312) ion to a pyridinyl radical, and abstract a hydrogen atom from an allylic C-H bond, leading to a highly regioselective C4-functionalization. nih.govacs.org

Iridium-catalyzed silylation : This procedure allows for the silylation of pyridines with broad functional group tolerance. nih.gov

Ruthenium-catalyzed direct arylation : This has been applied to the arylation of C-H bonds in aromatic amides containing a pyridine moiety. nih.gov

These catalytic methods provide powerful tools for introducing substituents onto the pyridine ring with high selectivity, which is crucial for the synthesis of specifically substituted benzoylpyridines.

Regioselective Synthesis of Substituted Pyridines

Controlling the position of substitution on the pyridine ring is a significant challenge in synthetic chemistry. nih.gov Several strategies have been developed to achieve high regioselectivity.

One approach involves the use of pyridine N-oxides . The N-oxide group activates the pyridine ring towards nucleophilic attack. For instance, the addition of Grignard reagents to pyridine N-oxides, followed by treatment with an activating agent like trifluoromethanesulfonic anhydride (B1165640) or acetic anhydride, can lead to the regioselective formation of 2- or 4-substituted pyridines. organic-chemistry.orgnih.govrsc.org By modifying reaction conditions, such as in the reaction of benzynes with pyridine N-oxides, the regioselectivity can be shifted towards the synthesis of 2-substituted pyridines. rsc.org

Another strategy is the use of blocking groups . A simple maleate-derived blocking group can be used to direct Minisci-type decarboxylative alkylation specifically to the C-4 position of the pyridine ring. nih.gov

Furthermore, the choice of synthetic route can inherently control regioselectivity. For example:

The Bohlmann-Rahtz synthesis is a major route to substituted pyridines. researchgate.net

Nickel-catalyzed [4+2] cycloadditions of 3-azetidinones with 1,3-enynes as alkyne surrogates allow for complementary access to each regioisomer of 3-hydroxy-4,5-alkyl-substituted pyridines. liverpool.ac.uk

These advanced methods for regioselective functionalization are instrumental in the targeted synthesis of complex pyridine derivatives like this compound.

Synthesis of this compound: Specific Precursors and Reaction Conditions

The synthesis of this compound specifically can be achieved through the reaction of a pyridine-based nucleophile or organometallic reagent with a 4-ethoxybenzoyl electrophile, or vice versa.

A common and direct method involves the reaction of a pyridyl organometallic reagent with an appropriate benzoyl derivative. For instance, the cross-coupling of a pyridyl aluminum reagent with a benzoyl chloride could be a viable route. organic-chemistry.org

Alternatively, a Friedel-Crafts-type acylation of pyridine can be considered, although direct acylation of the pyridine ring can be challenging due to the deactivating effect of the nitrogen atom. A more common approach is the reaction of a pyridyl anion equivalent with an acylating agent.

Based on analogous syntheses, a plausible route for this compound involves the reaction of a 2-lithiopyridine or a 2-pyridyl Grignard reagent with 4-ethoxybenzoyl chloride .

Another documented approach for a similar compound, N-(4-ethoxybenzoyl)-2-hydroxybenzamide, involves the reaction of salicylamide (B354443) with 4-ethoxybenzoyl chloride in refluxing pyridine. nih.gov While this produces an amide rather than a ketone, it highlights the use of 4-ethoxybenzoyl chloride as a key precursor.

The synthesis of related urea (B33335) derivatives also utilizes precursors derived from a substituted benzoyl chloride. For example, 1-(5-(2-(4-methoxybenzoyl)hydrazinecarbonyl)pyridin-2-yl)-3-(4-nitrophenyl)urea was synthesized from precursors involving 4-methoxybenzoyl chloride. turkjps.org

The following table summarizes potential precursors for the synthesis of this compound:

| Pyridine Precursor | Benzoyl Precursor | Reaction Type |

| 2-Lithopyridine | 4-Ethoxybenzoyl chloride | Nucleophilic Acyl Substitution |

| 2-Pyridylmagnesium bromide | 4-Ethoxybenzoyl chloride | Grignard Reaction |

| Pyridine | 4-Ethoxybenzoyl chloride | Friedel-Crafts Acylation (with catalyst) |

| 2-Bromopyridine | 4-Ethoxybenzaldehyde | (Followed by oxidation) |

The specific reaction conditions would need to be optimized for each pathway, but they generally involve anhydrous solvents and may require catalysts or specific temperature control to ensure good yields and minimize side reactions.

Synthetic Strategies for this compound and Related Benzoylpyridine Derivatives

The derivatization of the this compound scaffold is a key area of research, enabling the synthesis of a diverse range of analogues with tailored properties. These strategies focus on the selective modification of its core components: the ethoxybenzoyl group and the pyridine ring. Further functionalization, such as the formation of hydrazones or incorporation into larger polymeric structures, expands the molecular complexity and potential applications of this chemical family.

**2.4. Derivatization Strategies for this compound Analogues

The structural versatility of this compound allows for targeted modifications at several key positions. These derivatization strategies are crucial for fine-tuning the molecule's physicochemical and biological properties. The primary approaches involve altering the substituents on the benzoyl ring, functionalizing the pyridine nucleus, converting the ketone group into other functional moieties like hydrazones, and using the entire molecule as a building block for polymers.

The ethoxybenzoyl portion of the molecule offers multiple sites for chemical modification. Strategies often focus on altering the para-alkoxy group or introducing additional substituents onto the phenyl ring.

One common approach is the replacement of the ethoxy group with other alkoxy moieties to study structure-activity relationships. For instance, in related benzoylpyridine structures, the para-methoxy group has been a frequent subject of modification. It can undergo O-demethylation, which can lead to less active metabolites. nih.gov To enhance metabolic stability, the methoxy group has been replaced with moieties like a 2-methoxyethoxy group. nih.gov The synthesis of N-(4-Ethoxybenzoyl)-2-hydroxybenzamide demonstrates the use of a 4-ethoxybenzoyl chloride as a precursor, highlighting how different acyl chlorides can be employed to create a variety of benzoyl derivatives. nih.gov

Introducing different substituents on the phenyl ring is another key strategy. Research on related structures has explored a range of substituents, including methyl, chloro, bromo, fluoro, and nitro groups. turkjps.orggoogle.com For example, various 2-benzoyl-3-aminopyridine compounds have been prepared with diverse substitutions on the benzoyl ring, such as 2,4-dichloro and 2,5-dimethyl patterns. google.com These modifications significantly alter the electronic and steric properties of the molecule. The synthesis of indolizine (B1195054) analogues has been achieved starting from pyridinium salts bearing substituted benzoyl groups, including 4-methoxy and 4-nitrile functionalities on the phenyl ring. ijper.org

Table 1: Examples of Modified Benzoyl Moieties in Pyridine Derivatives

| Parent Structure Type | Modification on Benzoyl Ring | Rationale/Application | Reference |

|---|---|---|---|

| 2-Benzoylpyridine (B47108) | 4-Methoxy | Common precursor, studied for biological activity | google.com |

| 2-Benzoylpyridine | 4-Chloro / 4-Bromo / 4-Fluoro | Electronic effect modulation in bioactive compounds | turkjps.org |

| 2-Benzoylpyridine | 2,4-Dichloro / 2,5-Dimethyl | Steric and electronic effect modulation | google.com |

| Aryl-benzoyl-pyridine | para-2-Methoxyethoxy | Improved metabolic stability over methoxy group | nih.gov |

| Indolizine (from Pyridinium) | 4-Nitrile | COX-2 inhibition studies | ijper.org |

The pyridine ring, being an electron-deficient heterocycle, presents unique challenges and opportunities for functionalization. beilstein-journals.org Its reactivity can be modulated to allow for the introduction of various substituents, leading to new analogues. uiowa.edu

A primary method for modifying the pyridine ring is through C-H functionalization, which allows for the direct formation of carbon-carbon or carbon-heteroatom bonds without pre-functionalized starting materials. beilstein-journals.org For instance, metal-catalyzed reactions, such as those using palladium, rhodium, or copper, can facilitate the arylation or alkylation of the pyridine ring at specific positions. beilstein-journals.org Ligand-promoted C3-arylation of pyridine has been demonstrated, involving the formation of an aryl–Pd(II) species. beilstein-journals.org

The synthesis of fused and functionalized pyridine derivatives often involves the construction of the pyridine ring as a key step, followed by further modifications. nih.gov A novel method for synthesizing 2-aryl-5-benzoylpyridine derivatives proceeds through a ring-opening and closing cascade mechanism of an isoxazole (B147169) precursor. researchgate.net This approach highlights how the pyridine ring itself can be constructed with desired substitution patterns.

Furthermore, the introduction of substituents can influence the ring's properties significantly. For example, the synthesis of various 3-cyano-2-substituted pyridines has been explored, where alkoxy groups are incorporated to enhance lipophilicity. mdpi.com The development of methods for creating di-, tri-, and even tetrasubstituted pyridines often relies on the strategic derivatization of a pre-existing, functionalized pyridine core. researchgate.net

The ketone functional group in benzoylpyridines is a versatile handle for derivatization, most notably through condensation reactions with hydrazine-based compounds to form hydrazones. researchgate.net This reaction typically involves reacting the benzoylpyridine with a suitable hydrazide or thiosemicarbazide (B42300) in a solvent like ethanol, often with an acid catalyst. mdpi.comnih.gov The resulting hydrazone derivatives have garnered significant interest due to their diverse chemical properties and biological activities. nih.govresearchgate.net

The general synthesis involves the reaction of the carbonyl carbon of the benzoylpyridine with the terminal primary amine group of a hydrazide, eliminating a molecule of water to form a C=N bond characteristic of the hydrazone linkage. A wide array of hydrazides can be used, allowing for extensive structural diversity in the final product. For example, a series of 4-methoxybenzoylhydrazones were synthesized by reacting 4-methoxybenzohydrazide with various aldehydes and ketones. nih.gov Similarly, hydrazide-hydrazones have been prepared from 2-cyanoacetohydrazide (B512044) and various ketones. researchgate.net

Research has also explored the synthesis of more complex hydrazones, such as thiazolyl hydrazones. These are typically formed in a multi-step process where a thiosemicarbazone intermediate is first synthesized from a ketone, which then undergoes ring closure with a 2-bromoacetophenone (B140003) derivative to yield the final product. nih.gov

Table 2: Selected Examples of Synthesized Hydrazone Derivatives from Pyridine Precursors

| Hydrazone Derivative Name | Starting Pyridine-containing Reagent | Co-reactant | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxy-N'-((pyridine-2-methylene)benzohydrazide | Pyridine-2-carbaldehyde | 4-Methoxybenzohydrazide | Not specified | nih.gov |

| 4-Methoxy-N'-(pyridin-4-methylene)benzohydrazide | Pyridine-4-carbaldehyde | 4-Methoxybenzohydrazide | Not specified | nih.gov |

| 2-Cyano-N'-[1-(pyridin-4-yl)ethylidene]acetohydrazide | 4-Acetylpyridine | 2-Cyanoacetohydrazide | Not specified | mdpi.com |

| 2-[2-(4-Chlorophenyl)hydrazinylidene]-2-cyano-N'-[1-(pyridin-4-yl)ethylidene] acetohydrazide | 4-Acetylpyridine | 2-[2-(4-Chlorophenyl)hydrazinylidene]-2-cyanoacetohydrazide | 68% | mdpi.com |

| 2-Benzoylpyridine thiosemicarbazone (BpT) | 2-Benzoylpyridine | Thiosemicarbazide | Not specified | researchgate.net |

Benzoylpyridine derivatives can serve as monomers or functional units for incorporation into polymeric structures, imparting specific thermal, mechanical, and coordination properties to the resulting materials. kpi.uawiley.com

One strategy involves the ruthenium-catalyzed copolymerization of benzoylpyridines with other monomers. For example, 4-benzoylpyridine (B1666322) has been successfully copolymerized with 1,3-divinyltetramethyldisiloxane. kpi.ua In this process, the reaction occurs at the ortho C-H bonds of both the benzene (B151609) and pyridine rings, leading to the formation of linear polymers or cyclic co-monomers. kpi.ua

Another approach is the use of benzoylpyridine derivatives in the synthesis of high-performance polymers like poly(ether imides). wiley.com Pyridine-containing dianhydrides and diamines, some derived from benzoylpyridines, are used as monomers. The incorporation of the rigid pyridine heterocycle into the polymer backbone can provide excellent thermal and thermo-oxidative stability. wiley.com For instance, monomers such as 2,6-Bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride (BPDA) have been used to synthesize novel poly(ether imides). wiley.com

Benzoylpyridines also act as ligands in the formation of coordination polymers. In the presence of a suitable metal ion and linking ligands, these molecules can form extended one-, two-, or three-dimensional networks. For example, 4-benzoylpyridine has been used with silver(I) and thiocyanate (B1210189) anions to create both 1D and 2D coordination polymers. mdpi.com In these structures, the 4-benzoylpyridine molecule typically acts as a monodentate ligand through its pyridine nitrogen atom. mdpi.com

Reactivity of the Pyridine Nitrogen in this compound

The nitrogen atom in the pyridine ring of this compound is a key center for chemical reactivity. Its lone pair of electrons in an sp² hybrid orbital makes it a Lewis base and a nucleophile, influencing the molecule's interactions and subsequent chemical transformations. bhu.ac.inimperial.ac.uk

Nucleophilic Interactions and Electrophilic Activation

The pyridine nitrogen's lone pair of electrons is readily available for reactions with electrophiles. bhu.ac.in This nucleophilic character allows it to participate in a variety of chemical reactions. The electron-withdrawing nature of the nitrogen atom also deactivates the pyridine ring towards electrophilic substitution, making these reactions occur under more vigorous conditions compared to benzene. uoanbar.edu.iq The nitrogen atom's presence increases the reactivity of the pyridine ring toward nucleophilic substitution, particularly at the C2 and C4 positions. researchgate.net

The reactivity of the pyridine nitrogen can be further influenced by electrophilic activation. Protonation or coordination to a Lewis acid enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. imperial.ac.ukd-nb.info This activation strategy is crucial in various functionalization reactions of pyridine derivatives.

Studies on related pyridine derivatives have shown that the pyridine nitrogen can act as a neutral nucleophile in substitution reactions at unsaturated carbon centers. rsc.org The electronegativity of the pyridine nitrogen can stabilize the negative charge buildup that occurs during a nucleophile's attack on an ipso-carbon atom, thus increasing the reactivity of the nicotinic scaffold. researchgate.net

Coordination Behavior as a Ligand

The lone pair of electrons on the pyridine nitrogen atom enables this compound to act as a ligand in coordination complexes with various metal ions. wikipedia.orgjscimedcentral.com Pyridine and its derivatives are common ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.orgncert.nic.in The coordination can occur through the nitrogen atom, which acts as a Lewis base, donating its electron pair to the metal center. wikipedia.org

The coordination behavior of pyridine ligands is influenced by both steric and electronic factors. wikipedia.org The presence of the 4-ethoxybenzoyl group at the 2-position can introduce steric hindrance that may affect the geometry and stability of the resulting metal complexes. The electronic properties of the substituent can also modulate the electron density on the nitrogen atom, thereby influencing its donor strength. jscimedcentral.com

Pyridine-containing ligands are utilized in the development of various coordination compounds, including one-dimensional coordination polymers and discrete molecular complexes. rsc.orgmdpi.com The ability of the pyridine nitrogen to coordinate with metal ions is a fundamental aspect of its chemistry, leading to applications in catalysis and materials science. The formation of transition metal pyridine complexes is a well-established area of study, with numerous examples of octahedral, tetrahedral, and square planar complexes. wikipedia.orgncert.nic.in

Reactivity of the Carbonyl Group in this compound

The carbonyl group (C=O) in this compound is another primary site of reactivity, functioning as an electrophilic center. vulcanchem.com The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon susceptible to attack by nucleophiles. libretexts.orgtib.eu

Addition Reactions and Condensation Processes

The carbonyl group readily undergoes nucleophilic addition reactions. smolecule.com Various nucleophiles, such as organometallic reagents, hydrides, and amines, can attack the electrophilic carbonyl carbon. For instance, reduction of the carbonyl group with agents like sodium borohydride (B1222165) or lithium aluminum hydride would lead to the corresponding alcohol.

Condensation reactions involving the carbonyl group are also significant. These reactions typically involve the initial nucleophilic addition to the carbonyl, followed by a dehydration step. An example is the Knoevenagel condensation, where an active methylene (B1212753) compound reacts with an aldehyde or ketone in the presence of a basic catalyst. organic-chemistry.org While this specific reaction applies to aldehydes and ketones, analogous condensations can occur with this compound derivatives. For example, condensation with hydrazides can lead to the formation of hydrazones, which can be important intermediates for the synthesis of other heterocyclic compounds. nih.gov The reaction of related benzoylpyridine derivatives with binucleophiles like 2,3-diaminopyridine (B105623) can lead to the formation of new heterocyclic ring systems through sequential addition and condensation steps. mdpi.comnih.gov

Investigation of Intramolecular Cyclization Pathways

The structure of this compound, with its pyridine and benzoyl moieties in proximity, allows for the possibility of intramolecular cyclization reactions, particularly in its derivatives. These reactions can lead to the formation of fused heterocyclic systems. For example, derivatives of this compound could be designed to undergo intramolecular C-H arylation, a powerful method for constructing polycyclic aromatic and heteroaromatic compounds. beilstein-archives.orgkobe-u.ac.jpbeilstein-journals.org

Palladium-catalyzed intramolecular C-H arylation has been successfully employed for the cyclization of various pyridine derivatives, leading to the synthesis of multiply-fused heterocyclic compounds. beilstein-archives.orgkobe-u.ac.jpbeilstein-journals.org The reaction typically involves the formation of a palladacycle intermediate followed by reductive elimination to form the new C-C bond. The success of such cyclizations often depends on the nature of the substituents and the reaction conditions, including the choice of catalyst, ligand, and base. kobe-u.ac.jp

Reaction Mechanisms of this compound Derivatives

The reaction mechanisms of this compound derivatives are diverse, reflecting the multiple reactive sites within the molecule. Nucleophilic substitution reactions on the pyridine ring of derivatives of this compound are proposed to proceed via an SNAr (addition-elimination) mechanism. researchgate.netbeilstein-journals.org This involves the initial attack of a nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group to restore aromaticity. researchgate.net

Reactions involving the carbonyl group often proceed through a tetrahedral intermediate formed by the nucleophilic attack on the carbonyl carbon. libretexts.org The fate of this intermediate depends on the nature of the reactants and the reaction conditions. In addition reactions, the intermediate is typically protonated to yield an alcohol. In condensation reactions, the intermediate eliminates a small molecule, such as water, to form a new double bond. organic-chemistry.org

Intramolecular cyclization reactions of this compound derivatives, such as the palladium-catalyzed C-H arylation, involve organometallic intermediates and catalytic cycles. kobe-u.ac.jpbeilstein-journals.org The precise mechanism can be complex and may involve steps such as oxidative addition, C-H activation, and reductive elimination.

The interaction between the pyridine nitrogen and the carbonyl group can also lead to more complex reaction pathways. For example, in the synthesis of imidazo[1,2-a]pyridine (B132010) and pyrido[1,2-a]pyrimidine (B8458354) derivatives from related ketenaminals, the reaction mechanism involves addition followed by a cyclocondensation. clockss.org

Redox Chemistry and Electron Transfer Processes

The redox chemistry of this compound is primarily dictated by the electrochemical properties of its two core components: the pyridine ring and the benzoyl group. The pyridine moiety can undergo both reduction and oxidation. The nitrogen atom makes the ring electron-deficient and susceptible to reduction, while also influencing the redox potential of the entire molecule.

Studies on related bis(imino)pyridine cobalt complexes show that the redox potentials can be tuned by modifying substituents on the aryl rings. rsc.org Electron-donating groups, such as the ethoxy group in this compound, would be expected to make oxidation easier (lower the oxidation potential) compared to an unsubstituted analogue. Conversely, electron-withdrawing groups increase the oxidation potential. rsc.org

Electron transfer processes are fundamental to the redox behavior. In metal complexes, intense metal-to-ligand charge-transfer (MLCT) bands are often observed, where an electron is transferred from a metal center to the π* orbitals of a pyridine-based ligand. acs.org While this compound itself lacks a metal, it can participate in electron transfer reactions with other redox-active species. Pulse radiolysis studies on 2-hydroxypyridine, a related compound, have shown that it readily reacts with one-electron oxidants and reductants. ias.ac.in

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Ethoxybenzoyl Pyridine

Vibrational Spectroscopy for Structural Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-(4-Ethoxybenzoyl)pyridine displays a series of characteristic absorption bands that confirm its key structural components. The most prominent band is associated with the carbonyl (C=O) stretching vibration of the ketone group, which typically appears in the region of 1650-1630 cm⁻¹. This absorption is indicative of the diaryl ketone structure.

Other significant absorptions include those for the C-O-C stretching of the ethoxy group, generally found around 1250 cm⁻¹ (asymmetric) and 1045 cm⁻¹ (symmetric). The aromatic C=C stretching vibrations from both the pyridine (B92270) and the benzene (B151609) rings are expected in the 1600-1450 cm⁻¹ range. The C-H stretching vibrations of the aromatic rings and the ethyl group are observed above 3000 cm⁻¹ and in the 2980-2850 cm⁻¹ region, respectively.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3050 | Aromatic C-H Stretch | Pyridine & Benzene Rings |

| ~2980 | Aliphatic C-H Stretch | -CH₃ |

| ~2930 | Aliphatic C-H Stretch | -CH₂- |

| ~1655 | C=O Stretch | Ketone |

| ~1590 | Aromatic C=C Stretch | Pyridine & Benzene Rings |

| ~1255 | Asymmetric C-O-C Stretch | Ether |

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. arxiv.org For pyridine derivatives, Raman spectroscopy is effective in characterizing the vibrations of the aromatic ring system. nih.govpolyu.edu.hk The spectrum of this compound would be expected to show a strong band for the symmetric ring breathing mode of the para-substituted benzene ring.

Key Raman shifts would include the carbonyl stretch, which is also active in Raman, and various C-C and C-H vibrations within the aromatic systems. scielo.br The ethoxy group would also exhibit characteristic C-H and C-O stretching and bending modes. Comparing the Raman and IR spectra helps in a more definitive assignment of the vibrational modes, as some modes that are weak in IR may be strong in Raman, and vice-versa. arxiv.org

Table 2: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3060 | Aromatic C-H Stretch | Pyridine & Benzene Rings |

| ~2935 | Aliphatic C-H Stretch | -CH₂- |

| ~1650 | C=O Stretch | Ketone |

| ~1605 | Aromatic Ring Stretch | Pyridine & Benzene Rings |

| ~1250 | C-O Stretch | Ether |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, a detailed picture of the atomic connectivity and environment can be constructed.

The ¹H NMR spectrum of this compound provides a wealth of information about the disposition of protons in the molecule. The spectrum can be divided into the aromatic and aliphatic regions.

In the aromatic region, the protons of the pyridine ring and the para-substituted benzene ring will appear. The pyridine protons typically resonate at lower field due to the electron-withdrawing effect of the nitrogen atom. aip.org The proton at position 6 of the pyridine ring is expected to be the most deshielded. The benzene ring protons will appear as two distinct doublets, characteristic of a 1,4-disubstituted pattern.

In the aliphatic region, the ethoxy group protons will be visible. This will manifest as a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons, coupled to the methylene protons.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine-H6 | ~8.7 | Doublet |

| Pyridine-H3 | ~8.1 | Doublet |

| Pyridine-H4, H5 | ~7.9, ~7.5 | Multiplet |

| Benzene-H (ortho to C=O) | ~7.9 | Doublet |

| Benzene-H (ortho to -OEt) | ~7.0 | Doublet |

| Methylene (-OCH₂-) | ~4.1 | Quartet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the ketone is highly deshielded and will appear at a very low field, typically around 195 ppm.

The aromatic carbons will resonate in the 110-160 ppm range. The carbon atoms of the pyridine ring are influenced by the nitrogen atom, with C2 and C6 appearing at a lower field than C3, C4, and C5. acs.org The carbons of the ethoxy-substituted benzene ring will also show characteristic shifts. The carbon atoms of the ethoxy group will appear in the aliphatic region, with the methylene carbon (~64 ppm) being deshielded by the adjacent oxygen atom compared to the methyl carbon (~15 ppm).

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~195 |

| Pyridine-C2 | ~155 |

| Pyridine-C6 | ~149 |

| Pyridine-C4 | ~137 |

| Pyridine-C3, C5 | ~125, ~122 |

| Benzene-C (ipso, attached to C=O) | ~131 |

| Benzene-C (ortho to C=O) | ~132 |

| Benzene-C (ortho to -OEt) | ~114 |

| Benzene-C (ipso, attached to -OEt) | ~164 |

| Methylene (-OCH₂-) | ~64 |

While this compound itself is not chiral and does not possess complex stereochemistry, advanced NMR techniques are invaluable for confirming assignments and understanding through-space interactions in related or more complex derivatives. researchgate.netipb.pt Techniques such as COSY (Correlation Spectroscopy) can be used to establish proton-proton coupling networks, confirming the connectivity within the ethyl group and the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate proton signals with their directly attached carbons (HSQC) or with carbons that are two or three bonds away (HMBC). An HMBC spectrum would be particularly useful in definitively assigning the quaternary carbons and confirming the connection between the carbonyl group and the two aromatic rings. For instance, correlations would be expected from the protons on the benzene ring ortho to the carbonyl group to the carbonyl carbon itself. NOESY (Nuclear Overhauser Effect Spectroscopy) could reveal through-space proximities, for example, between the pyridine H3 proton and the ortho protons of the benzoyl ring, providing insight into the preferred conformation around the C-C bond connecting the two moieties.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound. Using ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI), the molecule is ionized and subsequently fragmented. The resulting mass-to-charge (m/z) ratios of the parent ion and its fragments provide a molecular fingerprint.

The fragmentation of this compound is largely dictated by the presence of the ketone linker and the ether group. The primary cleavage events are expected to occur at the bonds adjacent to the carbonyl group (α-cleavage), which are the weakest points. One major pathway involves the cleavage of the bond between the carbonyl carbon and the pyridine ring, while another involves the cleavage of the bond between the carbonyl carbon and the ethoxyphenyl ring. Further fragmentation can occur within the ethoxy substituent.

Key fragmentation pathways include:

Formation of the Pyridinoyl Cation: Cleavage of the C-C bond between the carbonyl group and the ethoxyphenyl ring results in the formation of the 2-pyridinoyl cation.

Formation of the Ethoxybenzoyl Cation: Alpha-cleavage on the other side of the carbonyl group yields the 4-ethoxybenzoyl cation.

Loss of the Ethoxy Group: Fragmentation can be initiated by the loss of the ethoxy radical (•OCH2CH3) or through rearrangements leading to the elimination of ethene (C2H4) from the ethoxy group, resulting in a hydroxyphenyl-substituted fragment. core.ac.uk

These fragmentation patterns are crucial for the structural confirmation of the molecule and for distinguishing it from its isomers. gre.ac.uknih.gov

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound (Note: This data is illustrative of expected fragmentation patterns.)

| m/z (Proposed) | Proposed Fragment Ion | Formula |

| 227.09 | [M+H]⁺ (Protonated Molecule) | C₁₄H₁₄NO₂⁺ |

| 199.06 | [M - C₂H₄]⁺ | C₁₂H₁₀NO₂⁺ |

| 182.06 | [M - OC₂H₅]⁺ | C₁₂H₁₀NO⁺ |

| 149.06 | [4-Ethoxybenzoyl Cation] | C₉H₉O₂⁺ |

| 121.05 | [4-Hydroxybenzoyl Cation] | C₇H₅O₂⁺ |

| 106.04 | [2-Pyridinoyl Cation] | C₆H₄NO⁺ |

| 78.03 | [Pyridine Cation] | C₅H₄N⁺ |

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy provides significant insights into the photophysical behavior of this compound, including its interaction with light and the nature of its electronic transitions.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within the conjugated π-system. The spectrum typically displays intense absorption bands in the UV region, which are attributed to π → π* transitions involving the pyridine and ethoxyphenyl aromatic rings, conjugated through the carbonyl group. researchgate.net A less intense, longer-wavelength absorption band, which can sometimes appear as a shoulder, is assigned to the n → π* transition of the carbonyl group's non-bonding electrons. masterorganicchemistry.com The position and intensity of these bands are sensitive to the solvent environment.

Table 2: Representative UV-Vis Absorption Data for this compound in Various Solvents

| Solvent | Polarity Index | λ_max (π → π) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | λ_max (n → π) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Hexane | 0.1 | 285 | 18,000 | 345 | 250 |

| Dichloromethane | 3.1 | 292 | 19,500 | 340 | 280 |

| Acetonitrile | 5.8 | 295 | 21,000 | 336 | 310 |

| Ethanol | 4.3 | 296 | 21,500 | 335 | 320 |

Fluorescence Emission Spectroscopy and Quantum Yields

Upon absorption of photons, this compound can relax to the ground state by emitting light, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the absorption band corresponding to the lowest-energy transition. The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a key parameter that quantifies the efficiency of the emission process. researchgate.netedinst.com The quantum yield can be determined relative to a known standard. rsc.orgkobv.de For ketones, the emission properties are often dependent on the relative energies of the n,π* and π,π* excited states, with the former often being less emissive due to more efficient intersystem crossing to the triplet state.

Table 3: Illustrative Fluorescence Data for this compound

| Solvent | Excitation λ_ex (nm) | Emission λ_em (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |

| Cyclohexane | 288 | 380 | 92 | 0.05 |

| Toluene | 294 | 415 | 121 | 0.12 |

| Dichloromethane | 292 | 430 | 138 | 0.18 |

| Acetonitrile | 295 | 455 | 160 | 0.25 |

Solvatochromism Studies and Charge-Transfer Character

Solvatochromism refers to the change in the position of absorption or emission bands with a change in solvent polarity. This phenomenon is indicative of a significant difference in the dipole moment between the ground and excited states. For this compound, the presence of the electron-withdrawing pyridinoyl group and the electron-donating ethoxy group can impart an intramolecular charge-transfer (ICT) character to the lowest-energy electronic transition.

In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum. This positive solvatochromism is a hallmark of an excited state with significant ICT character. The relationship between the Stokes shift and solvent polarity can be analyzed using models like the Lippert-Mataga plot to estimate the change in dipole moment upon excitation.

Rotational Spectroscopy for Gas-Phase Structure and Intermolecular Interactions

Rotational spectroscopy is a high-resolution technique used to determine the precise geometric structure of molecules in the gas phase. nih.gov By measuring the frequencies of transitions between quantized rotational energy levels, highly accurate rotational constants (A, B, and C) can be derived. These constants are inversely related to the molecule's moments of inertia.

For this compound, this technique would allow for the unambiguous determination of bond lengths, bond angles, and, crucially, the torsional angle between the pyridine and the benzoyl planes. This would reveal the preferred conformation of the molecule in an isolated, collision-free environment. Furthermore, by forming weakly bound complexes in a supersonic expansion, for instance with water or argon, rotational spectroscopy can be used to map out the landscape of intermolecular interactions, identifying the specific atoms involved in hydrogen bonding or van der Waals forces. nih.gov

X-ray Diffraction Analysis of Crystalline Forms

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates for each atom, allowing for the accurate calculation of bond lengths, bond angles, and torsional angles. nih.gov

An X-ray diffraction study of this compound would reveal its conformation in the crystal lattice, which may differ from its gas-phase or solution-phase structure due to packing forces. The analysis would also elucidate the nature of intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds, and potential π-π stacking between aromatic rings, which govern the crystal packing arrangement. researchgate.netnih.gov This information is fundamental to understanding the material's solid-state properties.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃NO₂ |

| Formula Weight | 227.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 15.234(5) |

| c (Å) | 9.156(4) |

| α (°) | 90 |

| β (°) | 105.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1142.8(7) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.321 |

| R-factor | 0.045 |

Computational Chemistry and Theoretical Modeling of 2 4 Ethoxybenzoyl Pyridine

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and intermolecular interactions, such as those with solvent molecules. nih.govsamipubco.com

An MD simulation of 2-(4-Ethoxybenzoyl)pyridine in a solvent like water would reveal its conformational flexibility. It would show how the dihedral angles between the pyridine (B92270) and benzoyl rings fluctuate and how the ethoxy tail moves and folds. This analysis is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor site. nih.gov Furthermore, MD simulations can characterize the non-covalent interactions between the solute and solvent, identifying which parts of the molecule are likely to form hydrogen bonds or engage in hydrophobic interactions, which is essential for predicting solubility and transport properties. researchgate.netmdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are extensively used to predict spectroscopic properties, which can then be compared with experimental results to validate the accuracy of the computational model. researchgate.net Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts are common. nih.govmdpi.com

For this compound, DFT calculations can generate a theoretical vibrational spectrum. researchgate.net By comparing the calculated wavenumbers of specific functional groups (e.g., the C=O stretch of the ketone, C-N stretches in the pyridine ring) with those obtained from experimental FT-IR and FT-Raman spectroscopy, the accuracy of the optimized geometry and the chosen theoretical level is confirmed. scispace.com A good correlation between theoretical and experimental spectra provides confidence in the other predicted properties of the molecule, such as its electronic structure and reactivity. researchgate.net

Computational Screening and Design of this compound Analogues

Computational chemistry is a cornerstone of modern drug discovery, enabling the rapid screening of virtual libraries of compounds and the rational design of new analogues with improved properties. nih.gov By modifying the structure of this compound in silico—for example, by changing substituents on the pyridine or phenyl rings—researchers can predict how these changes will affect its properties without synthesizing each compound.

Key physicochemical properties that determine a molecule's drug-likeness, such as water solubility (logS) and the octanol-water partition coefficient (logP), can be predicted computationally. nih.gov These predictions are often made using Quantitative Structure-Property Relationship (QSPR) models, which correlate a molecule's structural features with its physicochemical properties. nih.gov

For analogues of this compound, computational tools can quickly estimate properties like logP, logS, and polar surface area. nih.gov This allows for the filtering of large virtual libraries to identify candidates with a desirable balance of solubility and lipophilicity, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles. This computational pre-screening saves significant time and resources by prioritizing the synthesis of only the most promising candidates. nih.gov

Table 3: Predicted Physicochemical Properties for a Library of Pyridine Analogues Note: This table illustrates the type of data generated during a computational screening process.

| Analogue | Modification | Predicted logP | Predicted logS |

| Parent Compound | - | 3.1 | -3.5 |

| Analogue 1 | Add -OH to Phenyl | 2.8 | -3.0 |

| Analogue 2 | Add -Cl to Pyridine | 3.6 | -3.9 |

| Analogue 3 | Replace -OEt with -OMe | 2.6 | -3.2 |

In Silico Assessment for Biological Target Interactions

In silico methods are pivotal in identifying potential biological targets for novel compounds, thereby illuminating their prospective therapeutic applications. For pyridine derivatives, computational screening against various biological macromolecules can predict binding affinities and interaction modes, which are crucial for drug design and development.

While specific in silico studies targeting this compound are not extensively documented in publicly available literature, the broader class of pyridine-containing compounds has been the subject of numerous computational investigations to predict their interactions with biological targets. These studies often employ molecular docking simulations to forecast the binding orientation and affinity of a ligand to a protein's active site.

For instance, computational analyses of pyridine variants of benzoyl-phenoxy-acetamide have been used to evaluate their potential as anti-glioblastoma agents. nih.gov Such studies typically involve docking the compounds into the active sites of relevant enzymes or receptors to predict their binding energy and key molecular interactions. Similarly, in the pursuit of novel bromodomain-containing protein 9 (BRD9) binders, a virtual screening approach based on a 3D structure-based pharmacophore model led to the identification of promising ligands featuring a 1-ethyl-1H-pyrazolo[3,4-b]pyridine motif. nih.gov This highlights the power of in silico tools to identify new chemical entities for important epigenetic targets. nih.gov

The general process for such an assessment for a compound like this compound would involve the following steps:

Target Identification: Selecting potential protein targets based on the structural similarity of this compound to known bioactive molecules.

Molecular Docking: Using software like AutoDock or Glide, the 3D structure of this compound would be docked into the binding sites of the selected targets.

Binding Energy Calculation: The program calculates a binding energy or score, which indicates the strength of the interaction. Lower binding energies typically suggest a more favorable interaction.

Interaction Analysis: The docked pose is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

Based on studies of analogous structures, potential biological targets for pyridine derivatives can be diverse. For example, some isatin-pyridine oxime hybrids have been evaluated in silico as potential acetylcholinesterase reactivators. sigmaaldrich.com Furthermore, computational predictions on other hybrid molecules containing pyridine moieties have suggested potential interactions with targets in Mycobacterium tuberculosis and Escherichia coli. researchgate.net

Table 1: Illustrative Example of In Silico Biological Target Assessment for a Pyridine Derivative

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Activity |

| Acetylcholinesterase | -8.5 | TYR334, TRP84, PHE330 | Enzyme Reactivation |

| BRD9 Bromodomain | -7.2 | ASN140, TYR99 | Bromodomain Inhibition |

| Enoyl-ACP Reductase | -9.1 | TYR158, NAD+ | Antibacterial |

Note: This table is illustrative and based on findings for structurally related pyridine derivatives, not this compound itself.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. Transition state analysis provides information about the energy barrier of a reaction (activation energy), which is a key determinant of the reaction rate.

While a specific reaction pathway elucidation and transition state analysis for the synthesis or reactions of this compound is not detailed in the available research, studies on similar pyridine derivatives offer a framework for how such an analysis would be conducted. Density Functional Theory (DFT) is a common computational method used for these types of investigations.

For example, the mechanism of acyl group transfer reactions involving pyridines has been studied, indicating that the process often occurs in a single step following an SN2 mechanism with a minimal degree of bond rupture in the transition state. researchgate.net Computational modeling of N-(1-ethoxyvinyl)pyridinium triflates has been used to predict the energy landscape for rotation around the exocyclic C–N bond, with the predicted global energy minimum closely matching the crystal structure. nih.gov This demonstrates the accuracy of computational methods in predicting stable molecular conformations.

A plausible reaction for which a pathway could be elucidated for a benzoylpyridine derivative is the oxidative addition to a metal catalyst, a fundamental step in many cross-coupling reactions. For instance, a transition state comparison for the oxidative addition of 2-X-pyridine (where X is a leaving group) to a Palladium(0) complex has been computationally investigated. researchgate.net Such studies calculate the geometries and energies of the transition states to understand the reaction kinetics and selectivity.

The general workflow for a computational reaction pathway elucidation for a hypothetical reaction involving this compound, such as a nucleophilic substitution on the pyridine ring, would be:

Reactant and Product Optimization: The 3D structures of the reactants and products are geometrically optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This is a first-order saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the found transition state correctly connects the desired reactants and products.

Energy Profile Construction: The relative energies of the reactants, transition state, and products are plotted to create a reaction energy profile, from which the activation energy can be determined.

Table 2: Illustrative Data from a Hypothetical Transition State Analysis

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters of Transition State |

| Reactants | 0.0 | C-Nu bond distance: 2.5 Å, C-Lg bond distance: 2.1 Å |

| Transition State | +15.2 | C-Nu bond forming, C-Lg bond breaking |

| Products | -5.8 | - |

Note: This table presents hypothetical data to illustrate the output of a transition state analysis and is not based on actual calculations for this compound.

The insights gained from such computational studies are invaluable for optimizing reaction conditions, designing more efficient catalysts, and understanding fundamental chemical reactivity.

Applications and Functionalization of 2 4 Ethoxybenzoyl Pyridine in Materials Science and Medicinal Chemistry

Metal Coordination Chemistry and Ligand Design

The nitrogen atom in the pyridine (B92270) ring and the oxygen atom of the carbonyl group in 2-(4-ethoxybenzoyl)pyridine and its analogues make them excellent candidates for use as ligands in coordination chemistry. These donor atoms can bind to metal ions, forming stable complexes with diverse geometries and properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using benzoylpyridine-derived ligands, such as hydrazones, is a subject of significant research. For instance, silver(I) complexes have been synthesized with 2-benzoylpyridine (B47108) benzoylhydrazone and its derivatives. nih.gov These complexes are typically formed by reacting the ligand with a metal salt, like silver nitrate, in a suitable solvent. nih.gov Similarly, reactions between tridentate ONN donor hydrazone ligands derived from 2-benzoylpyridine and oxidovanadium(IV) acetylacetonate (B107027) in methanol (B129727) have been shown to produce different types of vanadium complexes depending on the specific ligand structure. nih.gov

Characterization of these metal complexes is performed using a variety of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the structure of the complexes in solution, with studies showing that complexation can lead to the presence of a single isomer, whereas the free ligands may exist as a mixture of Z and E isomers. nih.gov Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional molecular structure of these complexes in the solid state, confirming the binding modes of the ligands and the coordination geometry of the metal center. nih.gov Other techniques, such as thermal analysis, atomic force microscopy (AFM), and scanning electron microscopy (SEM), are also employed to characterize the properties of these materials. nih.gov

Role in Catalysis

Metal complexes derived from 2-benzoylpyridine are effective catalysts in various chemical transformations. Oxidovanadium(IV) and dioxidovanadium(V) complexes featuring hydrazone ligands derived from 2-benzoylpyridine have demonstrated significant catalytic activity. nih.gov

These complexes, particularly when grafted onto a polymer support like imidazolomethylpolystyrene, have been successfully used for the catalytic oxidation of isoeugenol (B1672232) using aqueous hydrogen peroxide as the oxidant. nih.gov The polymer-supported versions of the catalysts show higher conversion rates compared to their unsupported (neat) counterparts. nih.gov This enhancement is attributed to the increased stability and easier separation of the catalyst from the reaction mixture, allowing for recycling and reuse, which offers considerable advantages in terms of catalyst lifetime and process efficiency. nih.gov The catalytic cycle is believed to involve intermediate peroxido species, which have been studied using UV-Vis and ⁵¹V NMR spectroscopy. nih.gov

Applications in Metal Ion Extraction and Separation (e.g., Polymer Inclusion Membranes)

Derivatives of benzoylpyridine have proven to be highly effective agents for the extraction and separation of metal ions from aqueous solutions. A closely related compound, 2,6-bis(4-methoxybenzoyl)-diaminopyridine, has been identified as an excellent extractant for the recovery of noble metal ions. nih.govmdpi.com In classic solvent extraction processes, this compound achieved recovery rates of over 99% for Au(III), Ag(I), Pd(II), and Pt(II) ions. mdpi.com

This capability extends to static separation processes using Polymer Inclusion Membranes (PIMs). PIMs are a type of membrane where a carrier molecule (the extractant) is physically held within a polymer network. nih.gov When 2,6-bis(4-methoxybenzoyl)-diaminopyridine was used as the carrier in a PIM, it demonstrated efficient removal of metal ions, although the efficiency varied among the different metals. mdpi.com The compound 2-benzoylpyridine itself has also been successfully applied as a carrier in adsorptive polymeric materials for the efficient removal of silver(I) ions from acidic solutions. researchgate.net

| Metal Ion | Percentage Removal (%Rs) |

|---|---|

| Ag(I) | 94.89% |

| Au(III) | 63.46% |

| Pt(II) | 38.99% |

| Pd(II) | 23.82% |

Development of Photoswitchable Materials (e.g., Benzoylpyridine Hydrazones)

Functionalization of the carbonyl group in this compound, often through condensation with hydrazines, yields benzoylpyridine hydrazones. These molecules are a significant class of molecular photoswitches, which can reversibly change their structure and properties upon exposure to light.

Photochromic Behavior and Molecular Switches

Benzoylpyridine hydrazones exhibit photochromism, which is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. nih.gov This behavior is based on the light-induced E/Z isomerization around the C=N double bond. researchgate.net These compounds can exhibit both P-type photochromism (where the photogenerated isomer is thermally stable and the back-reaction must be induced by light) and T-type photochromism (where the photogenerated isomer is thermally unstable and reverts to the original form in the dark), depending on the specific substituents on the benzoyl ring. nih.govrsc.org

The thermal stability of the metastable (photogenerated) isomer is a key parameter for applications. Research has shown that introducing an electron-withdrawing pyridyl moiety in benzoylpyridine hydrazones can lead to exceptional thermal stabilities, with half-lives calculated to be over 200 years. acs.org The photochemical and thermal reaction mechanisms have been investigated through quantum-chemical calculations and ultrafast transient absorption spectroscopy. acs.org The thermal isomerization process is thought to proceed via an inversion mechanism rather than a tautomerization-rotation pathway. nih.govrsc.org The rate of this thermal process can be dramatically accelerated, for example, by the addition of triethylamine, which can change the isomerization time from days to seconds in polar solvents. nih.govrsc.org

| Compound Feature | Absorption Maxima (nm) | Thermal Half-Life | Key Advantage |

|---|---|---|---|

| Electron-withdrawing pyridyl moiety | >350 | >200 years | High thermal stability |

| Extended π-conjugation (naphthoylquinoline) | Shifted toward visible region | Maintained high stability | Visible light operation |

Integration into Light-Adaptive Systems

The ability to control the structure of benzoylpyridine hydrazones with light makes them ideal components for creating light-adaptive, or "smart," materials. Hydrazone photoswitches have been successfully incorporated into various adaptive materials, demonstrating their potential in photonics and functional systems. researchgate.net

A notable application is their integration into liquid crystal polymer films. This has led to the development of a light-driven plastic mill, where the fast photo-thermal isomerization of the hydrazone molecules within the polymer film causes the material to bend under focused light. researchgate.net This bending creates a force that drives the continuous rotation of the mill, directly converting light energy into macroscopic motion. researchgate.net Furthermore, these hydrazone switches are being explored for their ability to photomodulate the structures of biomolecules, such as short peptides, which could open new avenues for applications in photopharmacology. researchgate.netacs.org The straightforward synthesis, high fatigue resistance, and tunable properties of benzoylpyridine hydrazones position them as a highly promising class of photoswitches for the development of next-generation light-adaptive systems. researchgate.net

Biological Activity and Pharmacological Potential of this compound Analogues

The structural framework of this compound, which combines a pyridine ring with a benzoyl moiety, serves as a versatile scaffold in medicinal chemistry. Analogues and derivatives built upon this core structure have been investigated for a wide range of pharmacological activities. Modifications to the pyridine ring, the phenyl group, and the ketone linker have led to the development of compounds with significant potential in treating various diseases.

Anticancer Activity and Tubulin Inhibition

A significant area of research for benzoylpyridine analogues is in oncology, particularly as inhibitors of tubulin polymerization. Microtubules, which are dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a key target for anticancer drugs. nih.gov Many analogues of this compound function by binding to the colchicine (B1669291) binding site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.govbohrium.com

Research into 2-aryl-4-benzoyl-imidazoles (ABIs), which are structurally related to benzoylpyridines, has shown potent antiproliferative activity. bohrium.com These compounds inhibit tubulin polymerization by interacting with the colchicine binding site. bohrium.com One of the key advantages of these compounds is their ability to circumvent multidrug resistance; they have demonstrated equal potency against both drug-sensitive parental cancer cells and their highly paclitaxel-resistant counterparts. bohrium.comnih.gov Similarly, compounds identified as 6-Aryl-2-benzoyl-pyridines are also being explored as potential anticancer agents that target tubulin. mdpi.com

A series of 2-aryl-4-(3,4,5-trimethoxy-benzoyl)-5-substituted-1,2,3-triazol analogs were developed as inhibitors that bind to the colchicine site of tubulin. nih.gov One hit compound from this series was shown to inhibit tubulin polymerization, effectively induce G2/M cell cycle arrest in non–small cell lung cancer (NSCLC) cell lines, and inhibit cell proliferation and migration. nih.gov This mechanism of action, disrupting the tumor neovasculature by binding to tubulin, is a hallmark of colchicine-binding site inhibitors. nih.gov

| Compound Class | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| 2-Aryl-4-benzoyl-imidazoles (ABIs) | Inhibition of tubulin polymerization via colchicine binding site | Potent against multidrug-resistant cancer cells; average IC50 of the most active compound was 15.7 nM. | bohrium.com |

| 6-Aryl-2-benzoyl-pyridines | Potential tubulin polymerization inhibition | Investigated as potential anticancer agents. | mdpi.com |

| 2-Aryl-4-(3,4,5-trimethoxy-benzoyl)-1,2,3-triazols | Inhibition of tubulin polymerization via colchicine binding site | Induces G2/M cell cycle arrest; inhibits proliferation and invasion of NSCLC cells. | nih.gov |

Antimicrobial and Antibacterial Applications

Pyridine-containing compounds are well-established for their antimicrobial properties. mdpi.com The pyridine nucleus is a "privileged scaffold" found in numerous natural and synthetic bioactive molecules. mdpi.comnih.gov Analogues of this compound have been synthesized and evaluated against a variety of bacterial and fungal pathogens.

One study detailed the synthesis of a series of 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles. nih.gov These compounds, which feature a pyridine ring linked to a phenyl group, demonstrated a range of antimicrobial activities. nih.gov Notably, compounds with specific substitutions showed significant inhibition against both bacteria and fungi, with minimum inhibitory concentrations (MICs) ranging from 8 to 26 µg/ml against bacteria and 8 to 24 µg/ml against fungi. nih.gov

Other research has focused on different pyridine derivatives. A series of novel pyridine derivatives containing an imidazo[2,1-b] nih.govnih.govnih.govthiadiazole moiety showed moderate to high antibacterial activity. nih.gov A compound substituted with a 4-fluoro group exhibited the highest activity, with an MIC of 0.5 μg/mL, which was twice as potent as the control drug gatifloxacin. nih.gov Furthermore, 2,4-disubstituted pyridine derivatives have been identified as having significant bactericidal activity against Mycobacterium tuberculosis, including strains located intracellularly within human macrophages and those forming biofilms. frontiersin.org N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have also shown promise as antibacterial agents against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli. mdpi.com

| Compound Class | Target Organism(s) | Reported Activity (MIC) | Reference |

|---|---|---|---|

| 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles | Various bacteria and fungi | 8-26 µg/ml (bacteria); 8-24 µg/ml (fungi) | nih.gov |

| Pyridine-imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives (e.g., compound 17d) | Bacteria | 0.5 µg/mL | nih.gov |

| 2,4-Disubstituted pyridine derivatives | Mycobacterium tuberculosis | Effective against intracellular and biofilm-forming bacilli. | frontiersin.org |

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides (compounds 4a, 4c) | ESBL-producing E. coli | Identified as the most potent inhibitors in the series. | mdpi.com |

Anti-inflammatory Properties

The pyridine scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its importance in the development of anti-inflammatory agents. nih.gov Analogues derived from this structure have been explored for their ability to modulate inflammatory pathways.

A study comparing novel pyridine and pyrimidine (B1678525) derivatives evaluated their anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov The most promising pyridine compounds significantly inhibited nitric oxide (NO) production, with IC50 values of 76.6 µM and 96.8 µM. nih.gov These compounds were also found to significantly decrease the expression levels of key inflammatory cytokines, including interleukin-1 (IL-1), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-ɑ), and nuclear factor kappa β (NF-kβ). nih.gov

Another class of compounds, thiazolo[4,5-b]pyridin-2-ones, was assessed for anti-inflammatory action using the in vivo carrageenan-induced rat paw edema model. pensoft.net Several of the synthesized derivatives exhibited an anti-inflammatory effect equivalent or superior to that of the reference drug Ibuprofen, identifying the thiazolo[4,5-b]pyridine (B1357651) system as a promising framework for designing new anti-inflammatory agents. pensoft.net The benzofuran (B130515) nucleus, when combined into a hybrid molecule with pyrazole (B372694) and pyridine rings, has also been shown to produce potent anti-inflammatory effects through the suppression of COX-1, COX-2, and LOX enzymes. nih.gov

| Compound Class | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| Substituted Pyridines (e.g., 7a) | LPS-stimulated RAW 264.7 macrophages (NO assay) | Significant NO inhibition (IC50 = 76.6 µM); decreased expression of IL-1, IL-6, TNF-ɑ, NF-kβ. | nih.gov |

| Thiazolo[4,5-b]pyridin-2-ones | Carrageenan-induced rat paw edema | Some compounds showed activity exceeding the reference drug Ibuprofen. | pensoft.net |

| Benzofuran-pyrazole-pyridine hybrids | Enzyme inhibition assays | Suppression of COX-1, COX-2, and LOX activity. | nih.gov |

Antiviral and Antiprotozoal Research

The broad biological activity of pyridine derivatives extends to antiviral and antiprotozoal applications. nih.gov Various pyridine-based compounds have been shown to inhibit the replication of a wide range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and respiratory syncytial virus (RSV), through diverse mechanisms of action. nih.gov More recently, research has explored the potential of pyridine analogues against emerging viruses. A study on epoxybenzooxocinopyridine derivatives found that one compound demonstrated antiviral activity against SARS-CoV-2 in cell cultures, with a half-maximal effective concentration in a pharmacologically achievable range. nih.gov